N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,3,4-thiadiazol-2-yl core substituted with a cyclopentylcarbamoylmethylsulfanyl group and a 2H-1,3-benzodioxole-5-carboxamide moiety. Its molecular complexity arises from the integration of sulfur-containing heterocycles (thiadiazole) and electron-rich aromatic systems (benzodioxole), which are often associated with enhanced biological activity, particularly in antimicrobial and enzyme-targeting applications .
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c22-14(18-11-3-1-2-4-11)8-26-17-21-20-16(27-17)19-15(23)10-5-6-12-13(7-10)25-9-24-12/h5-7,11H,1-4,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDBHKFOKMOZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring, depending on the reagents and conditions used
Scientific Research Applications
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Benzodioxole vs. Benzothiazole Substitution
- N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (, C₁₅H₁₁N₇O₂S₄, MW 449.54): The benzothiazole moiety replaces the benzodioxole, altering electronic properties. Key Difference: Benzothiazole derivatives often exhibit stronger antimicrobial activity but lower solubility due to reduced polarity .
Cyclopentyl vs. Cyclobutyl or Cyclopropyl Substituents
- Key Difference: Smaller rings (e.g., cyclobutyl) may enhance solubility but reduce target affinity due to weaker hydrophobic interactions .
- N-(2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopentanecarboxamide (, C₂₀H₂₃N₃O₂S₂, MW 401.5):
Ethylsulfanyl vs. Cyclopentylcarbamoylmethylsulfanyl
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s benzodioxole and cyclopentyl groups contribute to a balanced LogP (~3.2), suggesting moderate lipophilicity suitable for oral bioavailability.
Biological Activity
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzodioxole structure, which are known for their diverse biological activities. The presence of the cyclopentylcarbamoyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that this compound has demonstrated effectiveness against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at certain concentrations.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Potential
This compound has shown potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
- Introduction of the Cyclopentylcarbamoyl Group : The cyclopentyl isocyanate reacts with the intermediate to introduce the carbamoyl group.
- Attachment of the Benzodioxole : This step involves coupling reactions with suitable precursors to form the final structure.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other thiadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Antimicrobial and anti-inflammatory |
| 2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide | Structure | Anticancer activity and enzyme inhibition |
The unique combination of functional groups in this compound contributes to its distinct biological activity profile compared to other derivatives.
Q & A
Basic Research Question
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C for similar sulfanyl-thiadiazoles) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
How can researchers optimize the compound’s solubility for in vivo studies?
Advanced Research Question
Poor solubility is common in thiadiazole-carboxamide derivatives. Strategies include:
- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citrate) to improve aqueous solubility .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance bioavailability .
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures for preclinical dosing .
What are the computational approaches to predict binding modes with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., bacterial FabI or human kinases) .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .
- Pharmacophore Modeling : Identify essential electrostatic and hydrophobic features using tools like Phase .
How can cross-reactivity in biological assays be minimized?
Basic Research Question
- Counter-Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .
- Proteomic Profiling : Use affinity chromatography followed by LC-MS/MS to identify unintended protein binders .
- Negative Controls : Include structurally similar but inactive analogs in assays to validate specificity .
What strategies mitigate synthetic challenges in introducing the cyclopentylcarbamoyl group?
Advanced Research Question
- Protecting Groups : Temporarily protect the thiadiazole nitrogen with Boc or Fmoc to prevent unwanted side reactions .
- Coupling Reagents : Use HATU/DIPEA for efficient amide bond formation between cyclopentylamine and activated carboxylic acid intermediates .
- Purification : Employ flash chromatography with ethyl acetate/hexane gradients to isolate the desired product .
How can metabolic stability be assessed for this compound?
Basic Research Question
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
- Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites .
What are the best practices for data reproducibility in biological studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
